3-{5-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride
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Overview
Description
3-{5-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom and a propanoic acid moiety in its structure makes it a versatile molecule for various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride typically involves the following steps:
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Formation of the Imidazo[1,2-a]pyridine Core: : This can be achieved through a cyclization reaction involving 2-aminopyridine and an α-bromoketone. The reaction is usually carried out in a solvent like ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant .
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Bromination: : The imidazo[1,2-a]pyridine core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) to introduce the bromine atom at the desired position .
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Introduction of the Propanoic Acid Moiety: : The brominated imidazo[1,2-a]pyridine is then reacted with a suitable propanoic acid derivative under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{5-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as TBHP or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound .
Scientific Research Applications
3-{5-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{5-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyridine core are crucial for its binding to biological targets, which can include enzymes, receptors, and nucleic acids . The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-bromoimidazo[1,2-a]pyridine: Lacks the propanoic acid moiety but shares the imidazo[1,2-a]pyridine core and bromine atom.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents at the 3-position.
Uniqueness
3-{5-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is unique due to the presence of both the bromine atom and the propanoic acid moiety, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
2731008-66-3 |
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Molecular Formula |
C10H10BrClN2O2 |
Molecular Weight |
305.6 |
Purity |
95 |
Origin of Product |
United States |
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